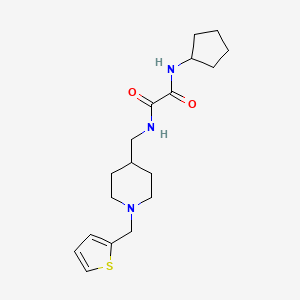

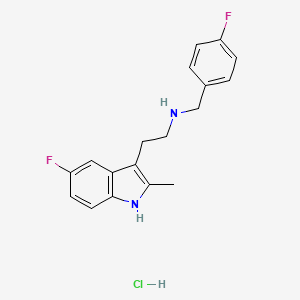

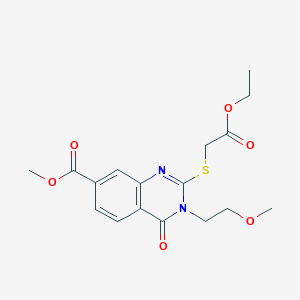

![molecular formula C12H7BrFN3 B2520451 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1402232-98-7](/img/structure/B2520451.png)

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various [1,2,4]triazolo[4,3-a]pyridine derivatives has been explored in different contexts. For instance, the synthesis of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine, a compound with a planar structure, was achieved using a one-pot Willgerodt–Kindler reaction, which could be potentially applicable to other dithiazolopyridines . Similarly, 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines were prepared through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones . Moreover, microwave-assisted Suzuki cross-coupling reactions have been utilized to synthesize 6-fluoroaryl substituted [1,2,4]triazolo[1,5-a]pyrimidines . These methods demonstrate the versatility and adaptability of synthetic approaches for triazolopyridine derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as single-crystal X-ray analysis, which was used to unambiguously confirm the structure of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . The tautomeric preferences of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines were established using 2D NOESY experiments, which is crucial for understanding the bioactive conformation of these molecules .

Chemical Reactions Analysis

The presence of halogen functionalities on the pyrimidine nucleus of these compounds renders them useful as versatile synthetic intermediates. For example, they can undergo palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the diversification of the core structure, which is essential for the development of compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the basic photophysical characteristics of 2,6-bis(2-methoxyphenyl)dithiazolo[4,5-b:5',4'-e]pyridine were investigated in organic solvents of different polarity, revealing a 'turn-off' response toward Cu^2+ and Fe^3+ ions and a wavelength-ratiometric response to H^+ ions . This indicates that the electronic properties of these compounds can be fine-tuned for specific applications, such as sensors for water pollution.

Biological Activity Analysis

The biological activity of these compounds has been evaluated in various studies. For example, the antimicrobial activity of novel 6-fluoroaryl-[1,2,4]triazolo[1,5-a]pyrimidines was tested against Mycobacterium tuberculosis and gram-negative bacteria . Additionally, the antiproliferative activity of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines against cancer cell lines was investigated, with some compounds showing significant activity . Furthermore, a series of thiazolo-[3',2':2,3][1,2,4]triazolo[1,5-a]pyridine derivatives exhibited good antimicrobial activity against a range of bacteria and fungi . These studies highlight the potential of [1,2,4]triazolo[4,3-a]pyridine derivatives as therapeutic agents.

Scientific Research Applications

Synthesis and Structural Analysis

Triazolopyridines, including 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, have been synthesized using oxidative cyclization. These compounds are characterized by various methods such as NMR, FTIR, MS, and X-ray diffraction, indicating their structural complexity and potential in pharmaceutical applications (El-Kurdi et al., 2021).

Antimicrobial and Antitumor Activity

Various derivatives of 1,2,4-triazolopyridines have been studied for their antimicrobial and antitumor activities. Some compounds, including those similar in structure to 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine, have shown significant activity against a range of microorganisms and cancer cell lines (Bhat et al., 2009), (Farghaly & Hassaneen, 2013).

Electronic and Photonic Applications

In the field of electronics and photonics, 1,2,4-triazolopyridines have been used to synthesize bipolar red host materials for organic light-emitting diodes (PhOLEDs). These materials show promising electroluminescent performance, indicating potential applications in display technology (Kang et al., 2017).

Herbicidal Activity

Compounds similar to 6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine have been synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation (Moran, 2003).

Mechanism of Action

The mechanism of action of these compounds generally involves interaction with specific target receptors in the body, leading to changes in cellular function and biochemical pathways . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as the compound’s chemical structure, the route of administration, and individual patient characteristics .

Environmental factors can also influence the action, efficacy, and stability of these compounds. For example, factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its target receptors .

properties

IUPAC Name |

6-bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrFN3/c13-9-3-6-11-15-16-12(17(11)7-9)8-1-4-10(14)5-2-8/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOLDROSCXOVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)

![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)